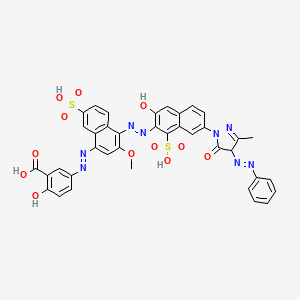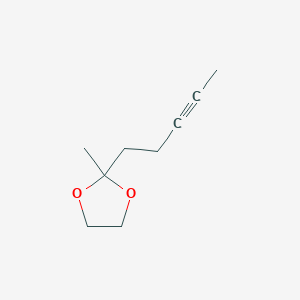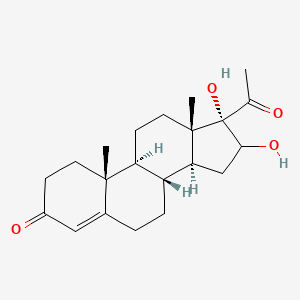
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may alter its structure and properties.
Reduction: Reduction reactions can also modify the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, changing its reactivity and interactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quinone derivatives, while reduction could yield hydroquinone derivatives.
科学的研究の応用
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of perylenequinones.
Biology: The compound’s ability to inhibit DNA gyrase makes it a valuable tool in studying DNA supercoiling and its effects on cellular processes.
Industry: While not widely used in industry, its unique properties make it of interest for specialized applications in chemical research.
作用機序
The mechanism of action of 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione involves its interaction with DNA gyrase. The compound reduces the supercoiling activity of DNA gyrase, which is essential for DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potent antiviral agent .
類似化合物との比較
Similar Compounds
Altertoxin II: Another mycotoxin produced by Alternaria alternata with similar properties and applications.
Perylenequinones: A class of compounds that includes 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione and other related molecules with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific inhibitory effects on DNA gyrase and its potential antiviral properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research in various scientific fields .
特性
分子式 |
C20H16O6 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione |
InChI |
InChI=1S/C20H16O6/c21-11-4-1-8-9-2-5-13(23)18-14(24)7-15(25)20(26,19(9)18)10-3-6-12(22)17(11)16(8)10/h1-2,4-5,10,15,21,23,25-26H,3,6-7H2 |
InChIキー |
IBJQWUOEZZLWJA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C=CC3=C2C1C4(C(CC(=O)C5=C(C=CC3=C54)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


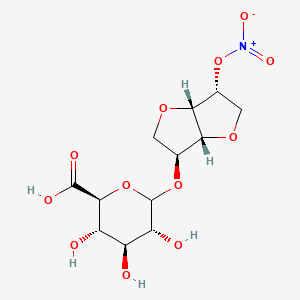
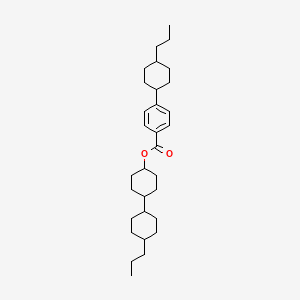
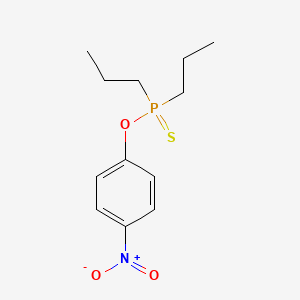
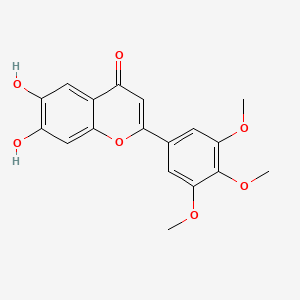

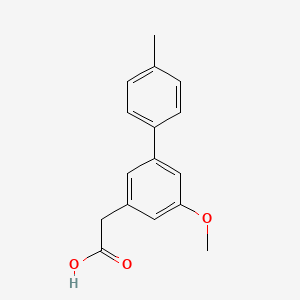
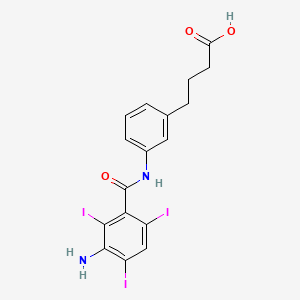
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
